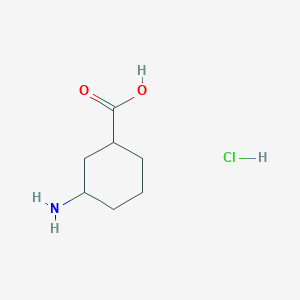

(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride

CAS No.:

Cat. No.: VC13581834

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14ClNO2 |

|---|---|

| Molecular Weight | 179.64 g/mol |

| IUPAC Name | 3-aminocyclohexane-1-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H13NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H |

| Standard InChI Key | BOUHXQPJYJANEO-UHFFFAOYSA-N |

| SMILES | C1CC(CC(C1)N)C(=O)O.Cl |

| Canonical SMILES | C1CC(CC(C1)N)C(=O)O.Cl |

Introduction

Structural and Chemical Identity

Molecular Characteristics

(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride belongs to the class of cyclohexanecarboxylic acids, featuring an amino group at position 3 and a carboxylic acid group at position 1. The hydrochloride salt improves aqueous solubility, making it advantageous for laboratory applications. Key molecular properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄ClNO₂ |

| Molecular Weight | 179.64 g/mol |

| IUPAC Name | (1S,3R)-3-aminocyclohexane-1-carboxylic acid; hydrochloride |

| SMILES | C1CC(CC(C1)N)C(=O)O.Cl |

| InChI Key | BOUHXQPJYJANEO-RIHPBJNCSA-N |

| CAS Number | 118785-96-9 |

The stereochemistry at positions 1 (R) and 3 (S) is critical for its interactions in chiral environments, such as enzyme-active sites.

Stereochemical Considerations

The compound’s (1R,3S) configuration distinguishes it from other stereoisomers, such as the trans-3-aminocyclohexanecarboxylic acid derivative . This spatial arrangement influences its reactivity and binding affinity in synthetic and biological systems.

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis typically begins with cyclohexane derivatives, utilizing sequential functionalization steps. An improved method involves starting from 3-aminobenzoic acid under mild conditions to preserve stereochemical integrity. Key steps include:

-

Cyclohexane Ring Formation: Cyclization of substituted precursors to establish the six-membered ring.

-

Amino and Carboxylic Acid Functionalization: Selective introduction of the amino group at position 3 and carboxylation at position 1.

-

Hydrochloride Salt Formation: Treatment with hydrochloric acid to enhance stability and solubility.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt form significantly enhances water solubility compared to the free base, facilitating its use in aqueous reaction systems. Exact solubility data remain unspecified, but similar amino acid hydrochlorides exhibit solubility >50 mg/mL in water. The compound is stable under standard laboratory storage conditions (room temperature, dry environment).

Spectroscopic Data

-

IR Spectroscopy: Expected peaks include N-H stretch (~3300 cm⁻¹), carboxylic acid O-H (~2500–3000 cm⁻¹), and C=O stretch (~1700 cm⁻¹).

-

NMR: ¹H NMR would show resonances for cyclohexane protons (δ 1.2–2.5 ppm), amino protons (δ 1.5–2.0 ppm), and carboxylic acid protons (δ 12–13 ppm).

Applications in Chemical Research

Building Block in Organic Synthesis

The compound’s dual functional groups enable diverse transformations:

-

Amide Bond Formation: Reactivity with acyl chlorides or activated esters.

-

Esterification: Conversion to esters for prodrug development.

-

Peptide Mimetics: Incorporation into cyclic peptides to mimic natural structures.

Biological and Pharmacological Insights

Metabolic Interactions

Amino acid analogs often influence protein synthesis and nitrogen metabolism. The hydrochloride salt may improve bioavailability, enabling efficient cellular uptake.

Future Research Directions

Expanding Synthetic Methodologies

Exploring enzymatic or asymmetric catalytic methods could yield greener, more efficient syntheses. For example, adapting CPO-T-mediated reactions from cyclopentane systems might achieve high enantioselectivity for the cyclohexane analog.

Biological Activity Profiling

Priority areas include:

-

Enzyme-Substrate Studies: Investigating interactions with amino acid transporters or decarboxylases.

-

Therapeutic Screening: Evaluating neuroprotective or antimicrobial activity in cell-based assays.

Material Science Applications

Functionalized cyclohexane derivatives are explored in polymer chemistry. Incorporating this compound into dendrimers or hydrogels could enhance material properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume